molecular formula C19H16N4O4S B14276018 N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide CAS No. 137918-88-8

N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide

Cat. No.: B14276018
CAS No.: 137918-88-8
M. Wt: 396.4 g/mol
InChI Key: AAYBXSXYDGDBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nitrophenyl group, an imidazo-thiazin ring, and a benzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the imidazo-thiazin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is introduced via nitration reactions, while the benzamide moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise control of reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazo-thiazin ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • N-(4-Nitrophenyl)-5-oxo-1,2,4-triazine-3-carboxamide

Uniqueness

N-(7-(4-Nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

CAS No.

137918-88-8

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

N-[7-(4-nitrophenyl)-5-oxo-2,3,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-6-yl]benzamide

InChI

InChI=1S/C19H16N4O4S/c24-17(13-4-2-1-3-5-13)21-15-16(12-6-8-14(9-7-12)23(26)27)28-19-20-10-11-22(19)18(15)25/h1-9,15-16H,10-11H2,(H,21,24)

InChI Key

AAYBXSXYDGDBSC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C(C(SC2=N1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.